N-propylnaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-propylnaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with propylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . The general reaction scheme is as follows:
Catalytic Amidation: Using a catalyst such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group, followed by the addition of propylamine.
Non-Catalytic Amidation: Direct reaction of naphthalene-1-carboxylic acid with propylamine under elevated temperatures and prolonged reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-propylnaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-propylnaphthalen-1-amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives
Reduction: N-propylnaphthalen-1-amine
Substitution: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
N-propylnaphthalene-1-carboxamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-propylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N-propylnaphthalene-1-carboxamide can be compared with other similar compounds, such as:
Naphthalene-1-carboxamide: Lacks the propyl group, resulting in different chemical and biological properties.
Naphthalene-2-carboxamide: The carboxamide group is positioned at the 2-position, leading to variations in reactivity and biological activity.
Naphthalene-1,4-dicarboxamide: Contains two carboxamide groups, offering different chemical and biological properties .
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C14H15NO |
---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
N-propylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C14H15NO/c1-2-10-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16) |
InChI-Schlüssel |
CRXGWGIJJCBJLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.